LXB4 - 98049-69-5

LXB4

Catalog Number: EVT-335861
CAS Number: 98049-69-5
Molecular Formula: C20H31O5-
Molecular Weight: 351.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lipoxin B4 (LXB4) is an endogenous lipid mediator belonging to the lipoxin family, a group of bioactive eicosanoids formed via transcellular biosynthetic pathways involving lipoxygenase (LOX) enzymes. [, , , , ] LXB4, like its closely related counterpart lipoxin A4 (LXA4), is produced during cell-cell interactions, particularly those involving leukocytes, epithelium, endothelium, or platelets. [, , , ] These mediators are recognized for their potent anti-inflammatory and pro-resolving properties, playing a vital role in orchestrating the resolution phase of inflammation and promoting the return to tissue homeostasis. [, , , , , ]

LXB4 is biosynthesized from arachidonic acid, an omega-6 fatty acid, through the sequential actions of LOX enzymes, specifically 5-LOX and 12-LOX. [, , , , , , ] It is produced during inflammation at sites of leukocyte-tissue interaction, acting locally to dampen excessive inflammation and initiate resolution programs. [, , , ]

Lipoxin A4 (LXA4)

Compound Description: Lipoxin A4 (LXA4) is another member of the lipoxin family, derived from arachidonic acid like LXB4. Both LXA4 and LXB4 are known for their potent anti-inflammatory and pro-resolving actions []. LXA4 has been studied for its ability to inhibit leukocyte responses, stimulate lipid remodeling, and interact with specific binding sites in human neutrophils [, ].

Relevance: LXA4 is structurally similar to LXB4 and often studied in parallel to investigate their shared and distinct biological functions. While both compounds exhibit anti-inflammatory properties, studies have shown some differences in their potency and mechanisms of action. For example, LXA4 can induce hyperadhesiveness in human endothelial cells for neutrophils, while LXB4 does not [].

5-oxo-LXB4

Compound Description: 5-oxo-LXB4 is a metabolite of LXB4 generated through the action of 15-hydroxy-prostaglandin dehydrogenase (15-PGDH) []. This enzymatic conversion represents a primary route of LXB4 inactivation.

5(S)-methyl-LXB4-me

Compound Description: 5(S)-methyl-LXB4-me is a synthetic analog of LXB4 designed to resist rapid metabolic inactivation []. It has been shown to be more potent than LXB4 in both human monocytic cells and neutrophils, particularly in the nanomolar range [].

5(R)-methyl-LXB4-me

Compound Description: 5(R)-methyl-LXB4-me is another synthetic analog of LXB4 engineered for metabolic stability []. Although it potently inhibits neutrophil transmigration across endothelial monolayers, it does not stimulate monocyte adherence, unlike LXB4 and 5(S)-methyl-LXB4-me [].

15-epi-LXB4-me

Compound Description: 15-epi-LXB4-me represents the aspirin-triggered form of LXB4 and exhibits similar biological activity [, ]. It is produced through the interaction of aspirin with cyclooxygenase-2 (COX-2), modifying the enzyme's activity and leading to the formation of 15-epimers of lipoxins [].

20-hydroxy-LXB4

Compound Description: 20-hydroxy-LXB4 is a metabolite of LXB4 formed via ω-hydroxylation by a cytochrome P450 enzyme in rat liver microsomes []. This metabolic pathway represents another route of LXB4 inactivation.

20-carboxy-LXB4

Compound Description: 20-carboxy-LXB4 is a further metabolite of LXB4, derived from 20-hydroxy-LXB4 through oxidation in the liver cytosol []. It involves alcohol dehydrogenase and aldehyde dehydrogenase, indicating a multi-step metabolic pathway for LXB4 degradation.

16-para-fluoro-phenoxy-LXA4

Compound Description: 16-para-fluoro-phenoxy-LXA4 is a synthetic analog of LXA4 designed for enhanced stability and potency []. It exhibits significant inhibitory effects on PMN infiltration and vascular permeability [].

16-phenoxy-LXA4

Compound Description: 16-phenoxy-LXA4 is another synthetic analog of LXA4, demonstrating potent inhibition of PMN infiltration and vascular permeability, although with slightly lower efficacy compared to the fluorinated analog, 16-para-fluoro-phenoxy-LXA4 [].

Leukotriene B4 (LTB4)

Compound Description: Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and contributes to the inflammatory response [, , , ]. It is produced from arachidonic acid via the 5-lipoxygenase pathway [].

Relevance: LTB4 represents a pro-inflammatory counterpart to the anti-inflammatory actions of LXB4. LXB4 has been shown to inhibit LTB4-induced neutrophil chemotaxis and adhesion [, ], highlighting its role in counteracting excessive inflammation. Notably, the same cytochrome P450 enzyme (P-450LTBω) is involved in the ω-hydroxylation of both LXB4 and LTB4 [], suggesting potential regulatory crosstalk between these pathways.

Leukotriene D4 (LTD4)

Compound Description: Leukotriene D4 (LTD4), another arachidonic acid-derived inflammatory mediator, stimulates neutrophil adhesion to mesangial cells, contributing to glomerular inflammation [].

Relevance: LXB4, along with LXA4, can attenuate LTD4-induced neutrophil adhesion to mesangial cells []. This finding suggests that LXB4 may play a role in regulating inflammatory processes in the kidneys and highlights a potential therapeutic avenue for glomerular diseases.

Resolvin E1 (RvE1)

Compound Description: Resolvin E1 (RvE1), derived from eicosapentaenoic acid (EPA), is another specialized pro-resolving mediator (SPM) known for its ability to dampen inflammation and promote resolution [, ].

Relevance: Although structurally distinct from LXB4, RvE1 shares a similar anti-inflammatory and pro-resolution profile, highlighting the interplay of different SPMs in resolving inflammation. Notably, both RvE1 and LXB4 demonstrate beneficial effects on cilia beating dynamics in cystic fibrosis nasal epithelium [], suggesting their potential therapeutic application in respiratory diseases.

Aspirin-triggered 15-epi-lipoxin A4 (15-epi-LXA4)

Compound Description: Aspirin-triggered 15-epi-lipoxin A4 (15-epi-LXA4) is formed through the interaction of aspirin with cyclooxygenase-2, similar to 15-epi-LXB4-me. This molecule is a potent inhibitor of neutrophil infiltration and vascular permeability [, ].

14,15-Leukotriene A4 (14,15-LTA4)

Compound Description: 14,15-Leukotriene A4 (14,15-LTA4) serves as a precursor molecule for lipoxins []. Human platelets can convert 14,15-LTA4 into lipoxins, contributing to the transcellular biosynthesis of these pro-resolving mediators [].

Leukotriene A5 (LTA5)

Compound Description: Similar to 14,15-LTA4, Leukotriene A5 (LTA5) acts as a precursor for lipoxin production []. Permeabilized platelets can utilize LTA5 to generate lipoxins, contributing to the diverse pathways for their biosynthesis.

Source and Classification

Lipoxin B4 is synthesized from arachidonic acid through a transcellular biosynthetic pathway. This process typically involves the cooperation of different cell types, where one cell type produces an intermediate that is then metabolized by another. Specifically, lipoxins are formed when leukotriene A4 is converted by platelets into lipoxin B4 through the action of 15-lipoxygenase enzymes. This compound is classified under eicosanoids, which are signaling molecules derived from fatty acids.

Synthesis Analysis

The synthesis of lipoxin B4 has been achieved through several methods, with recent advancements focusing on stereocontrolled total synthesis techniques. Two notable synthetic routes have been developed:

These synthetic strategies not only confirm the structure of lipoxin B4 but also allow for the production of analogs for further biological studies.

Molecular Structure Analysis

Lipoxin B4 has a complex molecular structure characterized by its conjugated tetraene backbone and multiple stereocenters. The chemical formula for lipoxin B4 is C20H32O5C_{20}H_{32}O_5, and its systematic name is 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid. The molecule features:

  • Three Hydroxyl Groups: Located at positions 5, 6, and 15.
  • Conjugated Double Bonds: Contributing to its reactivity and biological activity.
  • Specific Stereochemistry: The configuration at these stereocenters is crucial for its biological function .
Chemical Reactions Analysis

Lipoxin B4 participates in various chemical reactions that are essential for its biological activity:

  • Metabolism: Lipoxin B4 can be rapidly metabolized by macrophages to form inactive products through oxidation at carbon 15 to yield 15-keto lipoxins. This metabolic pathway significantly influences its half-life and potency in vivo .
  • Interconversion with Other Lipid Mediators: Lipoxin B4 can be interconverted with other eicosanoids like leukotrienes and prostaglandins, reflecting its role in inflammatory processes.

These reactions underscore the importance of lipoxin B4 in mediating inflammatory responses and resolving inflammation.

Mechanism of Action

The mechanism of action of lipoxin B4 primarily involves its interaction with specific receptors on target cells. It exerts anti-inflammatory effects through several pathways:

  1. Receptor Activation: Lipoxin B4 binds to the formyl peptide receptor 2 (also known as ALX/FPR2), leading to the activation of intracellular signaling cascades that promote anti-inflammatory responses.
  2. Inhibition of Neutrophil Recruitment: By modulating chemokine production and inhibiting neutrophil migration to inflamed tissues, lipoxin B4 helps resolve inflammation effectively.
  3. Promotion of Macrophage Function: Lipoxin B4 enhances the phagocytic activity of macrophages, facilitating the clearance of apoptotic cells and debris from inflamed sites .

These mechanisms illustrate how lipoxin B4 functions as a pro-resolving mediator in inflammation.

Physical and Chemical Properties Analysis

Lipoxin B4 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 336.47 g/mol.
  • Solubility: It is soluble in organic solvents but exhibits limited stability in aqueous solutions due to its susceptibility to oxidation.
  • Stability: Lipoxin B4 is sensitive to light and air; thus, it requires careful handling and storage conditions (e.g., in methanol or ethanol at low temperatures) to maintain its integrity .

These properties are critical for both laboratory synthesis and potential therapeutic applications.

Applications

Lipoxin B4 has garnered interest in various scientific applications:

  1. Anti-inflammatory Research: Its role as a pro-resolving mediator makes it a target for developing therapies aimed at chronic inflammatory diseases such as arthritis and asthma.
  2. Neuroprotection Studies: Recent research indicates that lipoxin B4 exhibits neuroprotective effects in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases .
  3. Synthetic Analog Development: The synthesis of stable analogs of lipoxin B4 may enhance its therapeutic potential by improving bioavailability and resistance to metabolic degradation .
Introduction to Lipoxin B4

Definition and Structural Characterization of LXB4

Lipoxin B4 (LXB4) is a trihydroxyeicosatetraenoic acid lipid mediator enzymatically derived from arachidonic acid (AA) via lipoxygenase (LO) pathways. Its systematic chemical name is (5S,14R,15S)-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, distinguishing it from its positional isomer Lipoxin A4 (LXA4) through distinct hydroxyl group positions and double bond geometry [1] [6]. LXB4 features three hydroxyl residues at carbons 5, 14, and 15, and a conjugated tetraene structure (four double bonds at positions 6, 8, 10, and 12). This configuration confers stereoselective bioactivity critical for receptor binding and signaling [9]. The carbon-15 hydroxyl group’s S-chirality in native LXB4 contrasts with the 15R epimer (15-epi-LXB4) generated via aspirin-triggered pathways involving acetylated cyclooxygenase-2 [3] [6].

Table 1: Structural Features of Lipoxin B4

CharacteristicDescription
Chemical FormulaC₂₀H₃₂O₅
IUPAC Name(5S,14R,15S)-5,14,15-Trihydroxyicosa-6E,8Z,10E,12E-tetraenoic acid
Hydroxyl Group PositionsC-5 (S configuration), C-14 (R), C-15 (S)
Double Bonds6E, 8Z, 10E, 12E
Key Biosynthetic Enzymes5-LOX, 12/15-LOX, aspirin-acetylated COX-2 (for 15-epi-LXB4)

Historical Discovery and Evolution of LXB4 Research

LXB4 was first isolated in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson from activated human leukocytes alongside LXA4. Initial studies characterized these compounds as "lipoxygenase interaction products" (hence "lipoxins") formed via transcellular biosynthesis [1] [9]. Early research focused on their paradoxical actions: while initially observed to stimulate neutrophil superoxide generation, subsequent studies revealed potent anti-inflammatory and pro-resolving effects [6]. The 1990s elucidated LXB4’s biosynthetic routes, including platelet-leukocyte interactions and aspirin-triggered epimer formation [5] [9]. Recent advances (2020s) highlight LXB4’s neuroprotective roles, evidenced by its efficacy in experimental glaucoma models where it preserved retinal ganglion cells and reduced Müller glial reactivity [2] [8]. Technological innovations in lipidomics and synthetic biology now enable detailed exploration of LXB4’s signaling mechanisms and therapeutic potential [9].

Table 2: Key Milestones in LXB4 Research

YearDiscoverySignificance
1984Identification of LXA4/LXB4 in human leukocytesFirst evidence of lipoxins as novel eicosanoids
1995Characterization of aspirin-triggered epi-lipoxinsRevealed COX-2’s role in generating 15-epi-LXB4
2015LXB4 shown to inhibit allergic inflammation in murine airwaysEstablished efficacy in mucosal disease models
2024LXB4’s neuroprotection in glaucoma modelsDemonstrated direct actions on retinal neurons and astrocytes

Role in the Specialized Pro-Resolving Mediator (SPM) Family

LXB4 belongs to the specialized pro-resolving mediator (SPM) family, endogenous molecules that actively terminate inflammation and promote tissue homeostasis without immunosuppression. SPMs include resolvins, protectins, maresins, and lipoxins, all derived from polyunsaturated fatty acids [3] [5]. While LXA4 signals primarily through the G-protein-coupled receptor ALX/FPR2, LXB4 operates via distinct and partially unidentified receptors, suggesting non-redundant biological roles [4] [10]. Key functions of LXB4 within the SPM network include:

  • Inhibition of Granulocyte Trafficking: LXB4 blocks neutrophil and eosinophil chemotaxis by suppressing chemokine (e.g., eotaxin) production and adhesion molecule expression [4] [10].
  • Macrophage Reprogramming: It enhances phagocytosis of apoptotic neutrophils and cellular debris by macrophages, accelerating inflammation resolution [5].
  • Cross-Talk with Other SPMs: LXB4 synergizes with resolvins to amplify tissue repair; e.g., in airway inflammation, it reduces mucus hypersecretion and bronchial hyperreactivity [10]. Unlike ω-3-derived SPMs (e.g., resolvin D1), LXB4 originates from ω-6 arachidonic acid, highlighting metabolic diversity in resolution pathways [3] [9].

Table 3: LXB4 vs. Other Key SPMs

SPMPrecursor Fatty AcidPrimary ReceptorsUnique Functions
LXB4Arachidonic acid (ω-6)Unknown (distinct from ALX/FPR2)Mast cell stabilization, neuroprotection
LXA4Arachidonic acid (ω-6)ALX/FPR2Neutrophil arrest, epithelial barrier restoration
Resolvin E1Eicosapentaenoic acid (ω-3)ChemR23Bacterial clearance, pain control
Protectin D1Docosahexaenoic acid (ω-3)GPR37Anti-fibrotic actions, T-cell regulation

Biological Significance in Inflammation Resolution and Homeostasis

LXB4 orchestrates multiple phases of inflammation resolution and tissue repair:

  • Leukocyte Regulation: In allergic asthma models, LXB4 (100 ng doses) decreased eosinophil infiltration by 60% and inhibited mast cell degranulation more effectively than dexamethasone. It achieved this by downregulating IgE production and FcεRI-mediated signaling in mast cells [4] [10].
  • Cytokine and Chemokine Modulation: LXB4 suppresses pro-inflammatory cytokines (IL-4, IL-9, GM-CSF) while elevating pro-resolving factors like IL-10. In murine rhinitis, it reduced nasal RANTES (CCL5) and VEGF, critical drivers of vascular permeability and leukocyte recruitment [10].
  • Tissue Homeostasis: By dampening fibroblast activation and collagen deposition, LXB4 limits fibrosis in muscular dystrophy models [7]. Its neuroprotective roles are emerging: in glaucoma, LXB4 restored retinal lipoxin pathways disrupted by ocular hypertension, directly inhibiting astrocyte reactivity and neuronal apoptosis [2] [8]. Human brain astrocytes exposed to cytokines showed reduced reactivity when treated with LXB4, confirming conserved homeostatic actions across tissues [8].

Table 4: LXB4’s Cellular Targets and Functional Outcomes

Target Cell/PathwayLXB4 ActionBiological Outcome
Mast cellsInhibits IgE-mediated degranulationReduced histamine release, tissue edema
EosinophilsBlocks eotaxin-dependent chemotaxisDecreased airway inflammation
AstrocytesAttenuates GFAP/vimentin overexpressionLower gliosis, neuroprotection
MacrophagesEnhances efferocytosisClearance of apoptotic cells, tissue repair
FibroblastsSuppresses TGF-β-induced collagen synthesisInhibition of fibrotic scarring

Concluding Note: Lipoxin B4 exemplifies nature’s precision in resolving inflammation while promoting tissue regeneration. Its distinct chemistry and multifaceted bioactions position it as a pivotal endogenous therapeutic agent, with ongoing research illuminating new frontiers in neuroprotection and chronic disease management.

Properties

CAS Number

98049-69-5

Product Name

lipoxin B4

IUPAC Name

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate

Molecular Formula

C20H31O5-

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/p-1/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1

InChI Key

UXVRTOKOJOMENI-WLPVFMORSA-M

SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O

Synonyms

5,14,15-THET
5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid
5-methyl-LXB4
5D,14,15L-trihydroxy-6,8,10,12-eicosatetraenoic acid
lipoxin B4
LXB4

Canonical SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)[O-])O)O)O

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)[O-])O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.